Yadanzioside M

Descripción general

Descripción

Yadanzioside M is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr. Quassinoids are a class of degraded triterpenoids known for their diverse biological activities, including anti-cancer, anti-malarial, anti-inflammatory, and anti-viral properties . This compound, in particular, has shown significant potential in anti-tumor activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Yadanzioside M involves the extraction of Brucea javanica, followed by isolation and purification processes. The compound is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and characterized by spectral methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the extraction and purification processes used in laboratory settings. The large-scale extraction would involve the use of solvents and chromatographic techniques to isolate the compound from the plant material .

Análisis De Reacciones Químicas

Types of Reactions: Yadanzioside M undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups in the molecule, potentially enhancing its biological activity.

Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Yadanzioside M is characterized by its unique glycosidic structure which contributes to its bioactivity. The compound has been shown to interact with several molecular targets involved in critical cellular processes such as apoptosis and cell proliferation. Key targets include:

- MMP2 : Involved in the degradation of extracellular matrix components.

- HMOX1 : Plays a role in cellular responses to oxidative stress.

- BIRC5 : An inhibitor of apoptosis protein that regulates cell survival.

- EGFR : A receptor that, when activated, promotes cell division.

- CCNB2 : A cyclin involved in cell cycle regulation.

- TOP2A : A target for anti-cancer drugs that inhibits DNA replication.

This compound influences pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell survival and proliferation .

Cytotoxicity Studies

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have reported an IC50 value of approximately 20 μM against lung cancer cells (H520), indicating its potential as a therapeutic agent in oncology .

Traditional Medicine

In traditional medicine, Brucea javanica, the source of this compound, has been used for centuries to treat various ailments including fevers and cancers. The compound's bioactivity supports its historical use and provides a scientific basis for further exploration in modern pharmacology .

Industrial Potential

While large-scale industrial applications are still under investigation, this compound's diverse biological activities suggest potential uses in pharmaceutical development. Its properties could lead to novel formulations aimed at treating cancer and other diseases .

Case Studies

- Glioblastoma Treatment : A study utilized bioinformatics and network pharmacology to identify potential active components from Brucea javanica for treating glioblastoma. The results indicated that this compound could play a critical role in targeting specific pathways involved in tumor growth .

- Lung Cancer Research : Another investigation focused on the mechanisms by which this compound affects lung cancer cells. The study used molecular docking techniques to confirm the binding affinity of this compound with key proteins involved in cancer progression, reinforcing its therapeutic potential .

- Network Pharmacology Approach : By integrating data from various biological databases, researchers have identified multiple signaling pathways influenced by this compound. This approach is paving the way for developing targeted therapies based on natural compounds like this compound .

Mecanismo De Acción

Yadanzioside M exerts its effects through multiple molecular targets and pathways:

Molecular Targets: It targets proteins involved in cell cycle regulation, apoptosis, and signal transduction, such as MMP2, HMOX1, BIRC5, EGFR, CCNB2, and TOP2A.

Pathways Involved: The compound influences pathways related to cell survival, proliferation, and apoptosis, including the MAPK/ERK and PI3K/AKT pathways.

Comparación Con Compuestos Similares

Yadanzioside M is unique among quassinoids due to its specific glycosidic structure and potent anti-tumor activity. Similar compounds include:

Bruceine D: Known for its anti-cancer properties.

Dehydrobruceine B: Exhibits significant anti-malarial activity.

Brusatol: Notable for its anti-inflammatory and anti-cancer effects.

These compounds share structural similarities with this compound but differ in their specific biological activities and molecular targets .

Actividad Biológica

Yadanzioside M is a quassinoid glycoside derived from the seeds of Brucea javanica, a plant known for its traditional medicinal properties, particularly in treating various cancers. This compound has garnered attention for its potential biological activities, particularly its anti-cancer effects. Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects, including its interactions with cellular pathways and target proteins.

Anti-Cancer Properties

This compound has been identified as a potent anti-cancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action primarily involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

- Cytotoxicity : this compound shows strong cytotoxic effects against human cancer cell lines, including lung cancer cells (H520, H1299) and others. For instance, in a study evaluating its efficacy, this compound demonstrated an IC50 value of approximately 20 μM against H520 cells, indicating effective inhibition of cell proliferation .

- Mechanism of Action : The compound influences the expression of critical proteins involved in cancer progression. Specifically, it has been shown to upregulate tumor suppressor protein p53 while inhibiting the phosphorylation of MAPK1, a protein associated with cell survival and proliferation . This dual action suggests that this compound may induce apoptosis in cancer cells while preventing their growth.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various target proteins implicated in cancer pathways. These studies reveal that this compound interacts favorably with proteins such as p53 and MAPK1, supporting its role as a modulator of these critical pathways .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | H520 | 20.95 | Upregulation of p53, inhibition of MAPK1 |

| Cytotoxicity | H1299 | 21.02 | Similar to H520 |

| Cytotoxicity | A549 | 26.07 | Similar to H520 |

Case Study 1: Lung Cancer Inhibition

In a controlled study, this compound was administered to human lung cancer cell lines (H520 and H1299). The results indicated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The study highlighted the compound's ability to induce apoptosis through the activation of p53 signaling pathways.

Case Study 2: Comparative Analysis with Other Quassinoids

A comparative analysis was conducted between this compound and other quassinoids like brusatol and bruceine D. It was found that while all compounds exhibited anti-cancer properties, this compound demonstrated unique binding affinities and mechanisms that could be exploited for therapeutic applications .

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacological potential of this compound:

- Pharmacological Diversity : The metabolites from Brucea javanica, including this compound, have been shown to possess a wide range of pharmacological effects beyond anti-cancer activities, such as anti-inflammatory and anti-viral properties .

- Clinical Implications : Observational studies suggest that formulations containing this compound can enhance therapeutic efficacy when combined with other agents in cancer treatment protocols . However, more rigorous clinical trials are needed to establish standardized dosages and treatment regimens.

Propiedades

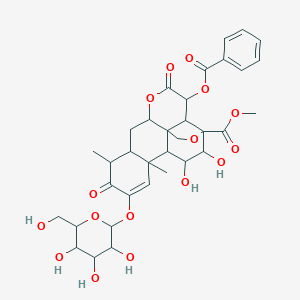

IUPAC Name |

methyl 3-benzoyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O16/c1-13-15-9-18-33-12-46-34(31(44)45-3,26(33)24(29(43)49-18)50-28(42)14-7-5-4-6-8-14)27(41)23(40)25(33)32(15,2)10-16(19(13)36)47-30-22(39)21(38)20(37)17(11-35)48-30/h4-8,10,13,15,17-18,20-27,30,35,37-41H,9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFGKHHBXLUOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(C(C(C5C2(C=C(C1=O)OC7C(C(C(C(O7)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906314 | |

| Record name | Methyl 15-(benzoyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101559-99-3 | |

| Record name | Yadanzioside M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101559993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 15-(benzoyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.